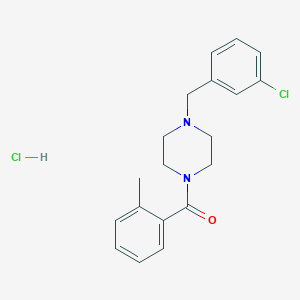
2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide, also known as L-167049, is a potent and selective inhibitor of the protein kinase C (PKC) family. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disorders, and neurological disorders.
Mécanisme D'action
2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide is a selective inhibitor of the PKC family, particularly the PKCα and PKCβ isoforms. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by 2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide leads to the suppression of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide have been extensively studied. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have anti-inflammatory effects and may have potential in the treatment of inflammatory disorders. It has also been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide in lab experiments is its selectivity for PKC isoforms, particularly PKCα and PKCβ. This allows for more specific targeting of these isoforms and reduces the potential for off-target effects. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine its potential use in the treatment of cardiovascular and neurological disorders. Further research is also needed to optimize its synthesis and improve its solubility in aqueous solutions.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide involves the reaction of 4-bromo-3-methylphenol with 2,4-difluoroaniline in the presence of a base, followed by acetylation with acetic anhydride. The final product is obtained after purification by column chromatography. The yield of the synthesis is around 60%.
Applications De Recherche Scientifique
2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It has also been studied for its potential use in the treatment of cardiovascular disorders, such as hypertension and atherosclerosis. Additionally, it has been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders, such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF2NO2/c1-9-6-11(3-4-12(9)16)21-8-15(20)19-14-5-2-10(17)7-13(14)18/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRBRJCIWSUBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-benzyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6047406.png)
![N~1~-2-biphenylyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6047408.png)
![4-[4-(dimethylamino)phenyl]-2-phenyl-3-buten-2-ol](/img/structure/B6047418.png)
![[4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6047422.png)
![N-benzyl-2-{[(4-bromophenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B6047430.png)


![4-(4-ethoxybenzyl)-3-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]-2-piperazinone](/img/structure/B6047458.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6047472.png)
![N-(4-chlorophenyl)-2-[(3,4-dimethylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6047480.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6047487.png)
![5-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-methoxybenzamide](/img/structure/B6047491.png)
![4-{6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6047495.png)